Ethoxysilatrane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

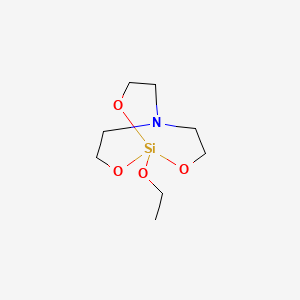

Structure

3D Structure

Propriétés

Numéro CAS |

3463-21-6 |

|---|---|

Formule moléculaire |

C8H17NO4Si |

Poids moléculaire |

219.31 g/mol |

Nom IUPAC |

1-ethoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |

InChI |

InChI=1S/C8H17NO4Si/c1-2-10-14-11-6-3-9(4-7-12-14)5-8-13-14/h2-8H2,1H3 |

Clé InChI |

RAQAYUJGWWHPLN-UHFFFAOYSA-N |

SMILES |

CCO[Si]12OCCN(CCO1)CCO2 |

SMILES canonique |

CCO[Si]12OCCN(CCO1)CCO2 |

Autres numéros CAS |

3463-21-6 |

Synonymes |

1-ethoxysilatrane Migugen |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethoxysilatrane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-ethoxysilatrane, a key intermediate in the development of various silicon-based compounds with potential applications in medicinal chemistry and materials science. This document details the experimental protocols for its preparation and the analytical techniques used for its structural elucidation and purity assessment.

Synthesis of 1-Ethoxysilatrane

1-Ethoxysilatrane is commonly synthesized through the transesterification reaction of triethanolamine with a silicon alkoxide, typically tetraethoxysilane (TEOS). This reaction is often catalyzed by a base, such as potassium hydroxide.

Experimental Protocol: Synthesis of 1-Ethoxysilatrane

Materials:

-

Triethanolamine (N(CH₂CH₂OH)₃)

-

Tetraethoxysilane (Si(OC₂H₅)₄)

-

Potassium hydroxide (KOH)

-

Anhydrous ethanol (C₂H₅OH)

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Distillation apparatus

-

Vacuum pump

Procedure:

-

Reaction Setup: A solution of triethanolamine in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: A catalytic amount of potassium hydroxide is added to the solution.

-

Reactant Addition: Tetraethoxysilane is added dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by observing the distillation of the ethanol byproduct.

-

Solvent Removal: After the reaction is complete, the excess ethanol and other volatile components are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent, such as toluene, to yield pure 1-ethoxysilatrane as a white crystalline solid.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of 1-ethoxysilatrane.

Characterization of 1-Ethoxysilatrane

The structure and purity of the synthesized 1-ethoxysilatrane are confirmed using various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-ethoxysilatrane by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H and ¹³C NMR Spectral Data for 1-Ethoxysilatrane

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~1.2 | Triplet | -O-CH₂-CH₃ |

| ~2.8 | Triplet | N-(CH₂ -CH₂-O)₃ | |

| ~3.8 | Quartet | -O-CH₂ -CH₃ | |

| ~3.9 | Triplet | N-(CH₂-CH₂ -O)₃ | |

| ¹³C | ~18 | - | -O-CH₂-CH₃ |

| ~51 | - | N-(CH₂ -CH₂-O)₃ | |

| ~57 | - | N-(CH₂-CH₂ -O)₃ | |

| ~58 | - | -O-CH₂ -CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific NMR instrument used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the 1-ethoxysilatrane molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

Table 2: Characteristic FTIR Absorption Bands for 1-Ethoxysilatrane

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~2970-2850 | C-H stretch | Aliphatic |

| ~1100 | Si-O-C stretch | Silatrane cage |

| ~1050 | C-O stretch | Ethoxy group |

| ~780 | Si-O stretch | Silatrane cage |

| ~580 | N→Si coordination | Transannular bond |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of 1-ethoxysilatrane and to study its fragmentation pattern, which can provide further structural confirmation. The predicted monoisotopic mass of 1-ethoxysilatrane is 219.0927 g/mol .[1]

Table 3: Predicted m/z Values for 1-Ethoxysilatrane Adducts[1]

| Adduct | m/z |

| [M+H]⁺ | 220.09996 |

| [M+Na]⁺ | 242.08190 |

| [M+NH₄]⁺ | 237.12650 |

| [M+K]⁺ | 258.05584 |

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of crystalline compounds like 1-ethoxysilatrane. This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry, confirming the characteristic trigonal-bipyramidal coordination around the silicon atom and the presence of the transannular dative bond between the nitrogen and silicon atoms.

Diagram of the Characterization Workflow:

Caption: Workflow for the characterization of 1-ethoxysilatrane.

Signaling Pathways and Logical Relationships

The synthesis of 1-ethoxysilatrane involves a clear logical progression from starting materials to the final, characterized product.

Diagram of the Logical Relationship in Synthesis and Characterization:

Caption: Logical flow from reactants to validated product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethoxysilatrane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxysilatrane, a member of the silatrane family of compounds, is characterized by a unique transannular dative bond between the silicon and nitrogen atoms, resulting in a hypervalent silicon center. This structural feature imparts distinct physical and chemical properties that are of significant interest in various scientific disciplines, including materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physical Properties

| Property | Value |

| Molecular Formula | C8H17NO4Si |

| Molecular Weight | 219.31 g/mol |

| Melting Point | 100 °C[1] |

| Boiling Point | 180 °C at 0.6 mm Hg[1] |

| Appearance | White crystalline solid |

| Solubility | Soluble in polar organic solvents such as chloroform, and ethanol. |

Chemical Properties

The chemical reactivity of this compound is largely governed by the nature of the silicon-ethoxy bond and the stability of the silatrane cage. The key chemical reactions include hydrolysis and transesterification.

Hydrolysis

The silicon-ethoxy bond in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield silanetriol and ethanol. The hydrolysis rate is influenced by factors such as pH, temperature, and the presence of catalysts. The general reaction is as follows:

Si(OCH2CH5)(OCH2CH2)3N + 3H2O → Si(OH)3(OCH2CH2)3N + CH3CH2OH

The kinetics of alkoxysilane hydrolysis generally follow second-order rate laws and can be monitored by techniques like Fourier Transform Near-Infrared (FT-NIR) spectroscopy by observing the change in concentration of water and ethanol over time.[2]

Transesterification

The ethoxy group of this compound can be exchanged with other alkoxy groups through transesterification. This reaction is typically carried out by reacting this compound with an excess of the desired alcohol in the presence of an acid or base catalyst.[3] This reaction is a versatile method for the synthesis of various silatrane derivatives. The general transesterification reaction is as follows:

Si(OCH2CH5)(OCH2CH2)3N + R-OH ⇌ Si(OR)(OCH2CH2)3N + CH3CH2OH

Spectroscopic Properties

The structure of this compound has been characterized by various spectroscopic techniques. A summary of the expected spectroscopic data is provided below.

| Spectroscopic Technique | Key Features and Expected Data |

| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet) and the protons of the triethanolamine cage (two triplets). |

| ¹³C NMR | Resonances for the ethoxy group carbons and the carbons of the triethanolamine backbone. |

| ²⁹Si NMR | A single resonance in the characteristic range for pentacoordinate silicon in silatranes. The chemical shift is sensitive to the substituent on the silicon atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for Si-O, C-O, C-N, and C-H bonds. The Si-O-C stretching vibration is a key diagnostic peak. |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ is expected, along with fragmentation patterns corresponding to the loss of the ethoxy group and cleavage of the silatrane cage. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the transesterification of tetraethyl orthosilicate (TEOS) with triethanolamine.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Triethanolamine

-

Potassium hydroxide (catalyst)

-

Toluene (solvent)

Procedure:

-

A mixture of triethanolamine and a catalytic amount of potassium hydroxide in toluene is heated to reflux.

-

Tetraethyl orthosilicate is added dropwise to the refluxing mixture.

-

The reaction mixture is refluxed for several hours to drive the reaction to completion. The ethanol byproduct is removed by distillation.

-

After cooling, the solid product is filtered, washed with a non-polar solvent (e.g., hexane) to remove unreacted starting materials, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

Sample Preparation:

-

Dissolve 5-25 mg of the this compound sample in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition (Typical Parameters):

-

¹H NMR: Acquire the spectrum using a standard pulse program. The spectral width should be sufficient to cover the expected chemical shift range (typically 0-10 ppm).

-

¹³C NMR: A proton-decoupled spectrum is typically acquired. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans may be required.

-

²⁹Si NMR: A proton-decoupled spectrum is acquired. A longer relaxation delay may be necessary due to the typically long relaxation times of silicon nuclei.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the finely ground powder into a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Sample Introduction and Ionization:

-

The choice of ionization method depends on the mass spectrometer available. Electron Ionization (EI) is a common method for relatively volatile and thermally stable compounds like this compound.

-

For EI, the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of each ion.

X-ray Crystallography

Crystal Growth:

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in an appropriate solvent or by slow cooling of a hot, saturated solution.

Data Collection and Structure Determination:

-

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Visualizations

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with standardized experimental protocols for its synthesis and characterization. The unique structural and electronic properties of this compound make it a valuable compound for further research and development in various scientific and industrial applications. The provided methodologies offer a solid foundation for researchers and professionals working with this intriguing class of organosilicon compounds.

References

An In-depth Technical Guide on the Mechanism of Action of Ethoxysilatrane Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethoxysilatrane compounds, a class of organosilicon substances, have demonstrated significant biological activity, primarily exhibiting hypocholesterolemic and ulcerostatic effects. This technical guide synthesizes the current understanding of the molecular mechanisms underpinning these therapeutic actions. The core mechanisms involve the indirect, non-competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, and the mitigation of cellular damage through the inhibition of lipid peroxidation and membrane-stabilizing effects. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to the investigation of this compound compounds.

Hypocholesterolemic Effect: Indirect Inhibition of HMG-CoA Reductase

The primary mechanism for the cholesterol-lowering effect of 1-ethoxysilatrane is the inactivation of HMG-CoA reductase.[[“]] Notably, this inhibition is not a direct competitive action on the enzyme's active site.

Evidence for Indirect Inhibition

Studies have shown that the intraperitoneal administration of 1-ethoxysilatrane to rats leads to a significant decrease in serum cholesterol levels.[2] However, when 1-ethoxysilatrane is added directly to microsomal preparations containing HMG-CoA reductase, no inhibition of the enzyme's activity is observed.[[“]] This crucial finding indicates that the compound does not directly interact with the enzyme in its native microsomal environment. Further investigations revealed that 1-ethoxysilatrane is capable of inhibiting the soluble 58 kDa form of HMG-CoA reductase in a concentration-dependent and reversible manner, while having little effect on the 50 kDa soluble enzyme. This suggests that the inhibitory action is mediated by an indirect mechanism, potentially involving an upstream signaling pathway that leads to the post-translational modification or allosteric regulation of the HMG-CoA reductase enzyme.

Proposed Signaling Pathway

The precise signaling cascade initiated by 1-ethoxysilatrane that culminates in the indirect inhibition of HMG-CoA reductase is not yet fully elucidated. However, based on the indirect nature of the inhibition, a plausible pathway can be hypothesized. 1-ethoxysilatrane may interact with a currently unidentified cell surface or intracellular receptor, triggering a downstream signaling cascade. This cascade could involve the activation of a protein kinase or phosphatase that ultimately modifies HMG-CoA reductase, leading to its inactivation.

References

The Dawn of a Unique Silicon-Based Scaffold: A Technical Guide to the Discovery and History of Silatrane Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silatranes are a fascinating class of tricyclic organosilicon compounds characterized by a unique transannular, pentacoordinate bond between a silicon and a nitrogen atom. This intramolecular interaction imparts a distinctive cage-like structure and remarkable chemical and biological properties that have captivated chemists and biologists for decades. This technical guide provides an in-depth exploration of the discovery and historical development of silatrane chemistry, offering a comprehensive resource for researchers in chemistry, materials science, and drug development. The guide details the seminal synthetic methodologies, presents key structural and spectroscopic data, and elucidates the biological significance of these intriguing molecules.

The Genesis of Silatrane Chemistry: Discovery and Pioneers

The journey into the world of silatranes began in the early 1960s. The first synthesis of these compounds is credited to Dr. C. L. Frye and his colleagues at Dow Corning Corporation in 1961. Their work, initially focused on the reaction of trialkoxysilanes with triethanolamine, unexpectedly yielded not the anticipated polymeric materials, but rather stable, crystalline compounds with a well-defined tricyclic structure. This discovery marked a significant milestone in organosilicon chemistry, as it provided some of the first stable examples of pentacoordinate silicon derivatives.

While Frye's work laid the synthetic foundation, the vast potential of silatranes was truly unlocked by the pioneering research of Professor Mikhail Grigoryevich Voronkov and his school at the Irkutsk Institute of Organic Chemistry in the Soviet Union. In 1963, Voronkov's group made the groundbreaking discovery that silatranes, unlike their biologically inert silane precursors, exhibited a wide range of potent and diverse biological activities.[1][2][3] This revelation propelled silatrane chemistry into the realm of medicinal and agricultural sciences, sparking decades of intensive research into their synthesis, structure, and biological mechanisms of action. Voronkov's extensive contributions were so fundamental that he is widely regarded as the father of silatrane chemistry.

The Art of the Synthesis: Evolution of Methodologies

The primary and most historically significant method for synthesizing silatranes is the transesterification of a trialkoxysilane with triethanolamine or its derivatives.[2][4][5] This reaction typically involves the removal of the alcohol byproduct to drive the reaction to completion and can be catalyzed by bases such as potassium hydroxide.

A generalized reaction scheme is as follows:

RSi(OR')₃ + N(CH₂CH₂OH)₃ → RSi(OCH₂CH₂)₃N + 3 R'OH

Over the years, various modifications and improvements to this fundamental reaction have been developed to enhance yields, reduce reaction times, and accommodate a wider range of functional groups on the silicon atom. These include the use of different catalysts, solvents, and reaction conditions. More recently, solvent-free and organocatalytic protocols have been developed, aligning with the principles of green chemistry.[5][6]

Experimental Protocols

Protocol 1: Classical Synthesis of 1-Phenylsilatrane

This protocol is a representative example of the traditional transesterification method.

-

Reagents:

-

Phenyltriethoxysilane

-

Triethanolamine

-

Potassium hydroxide (catalyst)

-

Toluene (solvent)

-

-

Procedure:

-

To a solution of phenyltriethoxysilane in toluene, add an equimolar amount of triethanolamine.

-

Add a catalytic amount of potassium hydroxide.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the distillation of ethanol.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent, such as acetone or chloroform, to yield crystalline 1-phenylsilatrane.[5]

-

Protocol 2: Solvent-Free Organocatalytic Synthesis of Silatranes

This protocol exemplifies a modern, more environmentally friendly approach to silatrane synthesis.

-

Reagents:

-

Organotrialkoxysilane

-

Triethanolamine (or a derivative)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (organocatalyst)

-

-

Procedure:

-

In a reaction vessel, mix the organotrialkoxysilane and triethanolamine in a 1:1.03 molar ratio.

-

Add a catalytic amount of DBU (e.g., 1 mol%).

-

Stir the neat mixture at room temperature. The reaction is often complete within an hour.

-

The solid product precipitates out of the reaction mixture.

-

The product is isolated by filtration and washed with a non-polar solvent like hexane to remove any unreacted starting materials and the catalyst.

-

Structural and Spectroscopic Characterization

The defining feature of the silatrane molecule is its tricyclic cage structure with a transannular dative bond between the nitrogen and silicon atoms (Si←N). This pentacoordinate silicon atom adopts a trigonal bipyramidal geometry. The length of this Si←N bond is a key parameter that is influenced by the nature of the substituent (R) on the silicon atom and the crystalline environment.

Quantitative Data

Table 1: Selected Bond Lengths and Angles for 1-Phenylsilatrane

| Parameter | Value |

| Si-N Bond Length | ~2.10 - 2.19 Å |

| Si-O Bond Length (avg.) | ~1.66 Å |

| O-Si-O Bond Angle (avg.) | ~118° |

| N-Si-O Bond Angle (avg.) | ~83° |

Data compiled from various crystallographic studies.

Table 2: Typical Spectroscopic Data for 1-Phenylsilatrane

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃, ppm) | δ ~7.3-7.8 (m, 5H, Phenyl-H), ~3.8 (t, 6H, O-CH₂), ~2.8 (t, 6H, N-CH₂) |

| ¹³C NMR (CDCl₃, ppm) | δ ~134 (ipso-C), ~128-134 (Phenyl-C), ~58 (O-CH₂), ~51 (N-CH₂) |

| FTIR (cm⁻¹) | ~3070 (C-H aromatic), ~2850-2950 (C-H aliphatic), ~1080-1130 (Si-O-C), ~580-600 (Si←N) |

Note: Chemical shifts and absorption frequencies can vary slightly depending on the solvent and specific experimental conditions.

Biological Activity and Signaling Pathways

The discovery of the profound biological activity of silatranes by M.G. Voronkov's group opened up new avenues for their application in medicine and agriculture. Silatranes have been shown to exhibit a wide spectrum of biological effects, including wound healing, antitumor, antimicrobial, and immunomodulatory activities.[1][2][4][9][10]

One of the most well-documented biological effects of silatranes is their ability to promote wound healing.[11][12][13] This is largely attributed to their stimulatory effect on collagen synthesis.[11][14] Silatranes have been observed to stimulate the proliferation and biosynthetic activity of fibroblasts, the primary cells responsible for producing collagen and other extracellular matrix (ECM) components.[11][15]

Signaling Pathways

The precise molecular mechanisms by which silatranes exert their biological effects are still under investigation. However, it is believed that they may influence key signaling pathways involved in cell growth, proliferation, and tissue regeneration. The diagram below illustrates a plausible logical flow of events in the discovery and development of silatrane chemistry.

The following diagram illustrates a hypothetical experimental workflow for the synthesis and characterization of a novel silatrane derivative.

References

- 1. [Silatranes as stimulators of the development of granulation tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20160264602A1 - Manufacturing method of silatrane with thiol group and preservation method thereof - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Silatranes: a review on their synthesis, structure, reactivity and applications. | Semantic Scholar [semanticscholar.org]

- 11. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mails.ipri.kiev.ua [mails.ipri.kiev.ua]

- 13. Wound Healing Effect of Silatranes on Experimental Rat Ulcers: Comparison with Tretinoin Tocoferil and Centella Asiatica Extract | Korean Journal of Dermatology;: 782-787, 2005. | WPRIM [pesquisa.bvsalud.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sil1-deficient fibroblasts generate an aberrant extracellular matrix leading to tendon disorganisation in Marinesco-Sjögren syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier of Ethoxysilatrane and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silatranes, a class of polycyclic organosilicon compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, 1-ethoxysilatrane and its derivatives stand out for their potential applications in medicine and agriculture. This technical guide provides a comprehensive overview of the biological activities of ethoxysilatrane and its derivatives, with a focus on their cytotoxic, antimicrobial, and enzyme-inhibiting properties. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Quantitative Biological Activity Data

The biological efficacy of this compound and its derivatives is highly dependent on the nature of the substituents attached to the silatrane core. The following tables summarize the available quantitative data on their cytotoxic and antimicrobial activities.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 1-(3-Aminopropyl)silatrane (APS) derivative with 5-nitrosalicylaldimine (SIL-BS) | HepG2 (Hepatocellular carcinoma) | > IC50 of Cisplatin | [1] |

| MCF7 (Breast adenocarcinoma) | > IC50 of Cisplatin | [1] | |

| N-substituted γ-aminopropylsilatrane derivatives with electron-withdrawing groups | HT-29 (Colon adenocarcinoma) | - | [2] |

| Hela (Cervical cancer) | - | [2] | |

| MDAMB435 (Melanoma) | - | [2] | |

| Phosphoramide–tegafur derivatives of 3-aminopropyl-silatrane | HCT-8 (Ileocecal adenocarcinoma) | 12-29% inhibition | [3] |

| Bel7402 (Hepatocellular carcinoma) | 12-29% inhibition | [3] |

Note: Specific IC50 values for many N-substituted γ-aminopropylsilatrane derivatives were not provided in the reference, but the study indicated that derivatives with stronger electron-withdrawing groups exhibited better activity.[2]

Table 2: Antimicrobial and Antifungal Activity of Silatrane Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrrole-silatranes | Gram-positive microorganisms | 62.5–125 | [4] |

| Tetrahydroindole-silatranes | E. coli (Gram-negative) | Lower than parent silatrane | [4] |

| Silatrane with methoxy substituent | Aspergillus fumigatus, Penicillium chrysogenum, Fusarium spp. | 0.08 | [4] |

| Triethylammonium-3-silatranyl-propyldithiocarbamate | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | 1.80 (mg/mL) | [4] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of novel compounds. This section provides methodologies for key assays cited in the literature concerning this compound and its derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

-

96-well plates

-

Test compound (this compound derivative)

-

Control drug (e.g., Doxorubicin)

-

Target cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and control drug in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

HMG-CoA Reductase Inhibition Assay

This assay measures the inhibition of the enzyme HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)

-

Test inhibitor (this compound)

-

Positive control inhibitor (e.g., Pravastatin)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a UV-transparent 96-well plate or cuvettes, prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.

-

Inhibitor Addition: Add the test inhibitor (this compound) at various concentrations to the reaction mixture. Include a positive control (Pravastatin) and a no-inhibitor control.

-

Pre-incubation: Pre-incubate the reaction mixture with the inhibitor for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA substrate to the mixture.

-

Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a set period (e.g., 10-20 minutes) at 37°C.

-

Data Analysis: Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time graph) for each inhibitor concentration. The percentage of inhibition is calculated relative to the no-inhibitor control. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its derivatives are mediated through various molecular mechanisms, including enzyme inhibition and modulation of cellular signaling pathways.

Hypocholesterolemic Action of 1-Ethoxysilatrane

The primary mechanism for the cholesterol-lowering effect of 1-ethoxysilatrane is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in the intracellular synthesis of cholesterol.

Caption: Inhibition of HMG-CoA Reductase by 1-Ethoxysilatrane.

Anticancer Mechanisms of Silatrane Derivatives

The anticancer activity of silatrane derivatives is thought to involve multiple mechanisms. For instance, some derivatives have been shown to induce apoptosis and affect cell cycle progression in cancer cells. The exact signaling pathways are still under investigation, but the structure of the substituent on the silatrane core plays a critical role in determining the specific molecular targets.

Caption: General workflow of the anticancer action of silatrane derivatives.

Synthesis of this compound and Derivatives

The synthesis of 1-ethoxysilatrane and its derivatives typically involves the transesterification of a corresponding trialkoxysilane with triethanolamine. For derivatives, a common strategy is to first synthesize a functionalized trialkoxysilane and then react it with triethanolamine.

Caption: General synthesis workflow for this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of bioactive compounds with a wide range of potential therapeutic applications. Their demonstrated cytotoxicity against cancer cells, antimicrobial properties, and specific enzyme inhibitory activities warrant further investigation. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the silatrane core to optimize biological activity and selectivity.

-

Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Toxicity Studies: Preclinical animal studies to evaluate the in vivo efficacy, pharmacokinetic profiles, and safety of the most promising derivatives.

-

Development of Drug Delivery Systems: Formulation studies to enhance the bioavailability and targeted delivery of silatrane-based drugs.

This technical guide provides a foundational understanding of the biological activities of this compound and its derivatives. It is hoped that this compilation of data and methodologies will facilitate further research and development in this exciting field, ultimately leading to the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethoxysanguinarine Induces Inhibitory Effects and Downregulates CIP2A in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Ethoxysilatrane: A Comprehensive Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxysilatrane, an organosilicon compound belonging to the silatrane family, has garnered interest for its unique chemical structure and biological activities. This technical guide provides a comprehensive overview of the current toxicological data available for this compound. While data is not exhaustive, existing studies on acute toxicity, irritation potential, and mutagenicity suggest a low toxicity profile. This document summarizes key toxicological endpoints, details relevant experimental methodologies based on established guidelines, and identifies areas where further research is needed to complete a thorough safety assessment. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the potential applications and safety considerations of this compound.

Introduction

Silatranes are a class of tricyclic organosilicon compounds characterized by a pentacoordinated silicon atom with a transannular dative bond between the silicon and nitrogen atoms. This unique structure imparts distinct physicochemical and biological properties. This compound, specifically, has been investigated for various potential applications. Understanding its toxicological profile is paramount for any further development and safe handling. This guide synthesizes the available toxicological data for this compound and related compounds, providing a foundational resource for safety and risk assessment.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance following a single, short-term exposure. For this compound, the available data from oral, dermal, and inhalation routes suggest low acute toxicity.

Quantitative Data on Acute Toxicity

The following table summarizes the available quantitative data on the acute toxicity of this compound and a related organosilicon compound.

| Endpoint | Value | Species | Route of Administration | Reference Guideline |

| LD50 | > 2,000 mg/kg bw | Rat (female) | Oral | OECD 423 |

| Skin Irritation | No irritation | Rabbit | Dermal | OECD 404 |

| Eye Irritation | No irritation | Rabbit | Dermal | OECD 405 |

| LC50 (related compound: ethoxy(trimethyl)silane) | > 20.57 mg/L air | Rat (male/female) | Inhalation | OECD 436 |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air that kills 50% of the test animals during the observation period.

Experimental Protocols for Acute Toxicity Testing

The methodologies for the key acute toxicity studies are based on internationally recognized OECD guidelines.

This method involves the administration of the test substance in a stepwise procedure using a small number of animals at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of the initial dose determines the subsequent dosing, allowing for the classification of the substance's toxicity.

-

Test Animals: Typically, young adult female rats are used.

-

Administration: The substance is administered orally by gavage in a single dose.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

This test evaluates the potential of a substance to cause irritation or corrosion to the skin.

-

Test Animals: Albino rabbits are typically used.

-

Application: A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch for a specified duration (usually 4 hours).

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

This test assesses the potential of a substance to cause irritation or damage to the eye.

-

Test Animals: Albino rabbits are commonly used.

-

Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of each animal.

-

Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific intervals (e.g., 1, 24, 48, and 72 hours).

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. The available data for this compound from a bacterial reverse mutation assay is negative.

Quantitative Data on Genotoxicity

| Assay | Result | Test System | Metabolic Activation | Reference Guideline |

| Bacterial Reverse Mutation (Ames Test) | Negative | Salmonella typhimurium | With and without S9 | OECD 471 |

Experimental Protocol for Genotoxicity Testing

The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid). The test evaluates the ability of a substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).

-

Procedure: The test substance, bacterial strains, and (in some plates) a metabolic activation system (S9 fraction from rat liver) are combined and plated on a minimal agar medium.

-

Evaluation: After incubation, the number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control plates. A significant increase in revertant colonies indicates a mutagenic potential.

Repeated Dose Toxicity, Carcinogenicity, and Reproductive and Developmental Toxicity

Currently, there is a lack of publicly available data on the chronic toxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. Standardized testing according to OECD guidelines would be necessary to fully characterize the toxicological profile in these areas.

Mechanism of Action

While the toxicological mechanisms of this compound are not well-defined, one study has elucidated its mechanism of action in a non-toxic context. Intraperitoneal administration of 1-ethoxysilatrane in rats was found to have a hypocholesterolemic effect. This was attributed to the inhibition of cholesterol biosynthesis through the inactivation of the rate-limiting enzyme, 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. The study indicated that this inactivation occurs via an indirect mechanism.

Visualizations

Experimental Workflow for Acute Oral Toxicity Testing (OECD 423)

Caption: Workflow for the OECD 423 Acute Toxic Class Method.

Logical Relationship in the Ames Test

Caption: Logical flow of the Ames test for mutagenicity.

Conclusion

Based on the currently available toxicological data, this compound exhibits a low order of acute toxicity via the oral route and is not a skin or eye irritant. Furthermore, it did not show mutagenic potential in the Ames test. While this initial profile is favorable, a comprehensive safety assessment requires further investigation into repeated dose toxicity, carcinogenicity, and reproductive and developmental effects. The information and experimental frameworks provided in this guide serve as a valuable resource for directing future toxicological studies and for making informed decisions regarding the potential applications and handling of this compound. It is recommended that any further development of this compound be accompanied by a thorough toxicological evaluation following established international guidelines.

A Comprehensive Guide to Silatranes: Synthesis, Structure, and Applications in Drug Development

Silatranes are a unique class of tricyclic organosilicon compounds characterized by a pentacoordinated silicon atom and a transannular dative bond between the silicon and nitrogen atoms.[1] This intramolecular coordination imparts a distinctive cage-like structure, leading to unusual physicochemical properties and a wide spectrum of biological activities.[2][3] Their remarkable stability, high dipole moment, and the strong electron-donating effect of the silatranyl group make them a subject of intense research in chemistry, materials science, agriculture, and medicine.[2] This technical guide provides a comprehensive overview of the synthesis, structure, reactivity, and, most importantly, the burgeoning applications of silatranes in the field of drug development for researchers, scientists, and pharmaceutical professionals.

Synthesis of Silatranes

The most common and historically significant method for synthesizing silatranes is the transesterification of organotrialkoxysilanes with triethanolamine (TEOA) or its substituted derivatives.[1][2] This reaction is typically carried out in a suitable solvent like benzene or toluene and is often catalyzed by a base, such as potassium hydroxide (KOH).[1] More recently, greener and more efficient organocatalytic protocols have been developed, utilizing amidine derivatives like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under solvent-free conditions.[4][5]

The general workflow for silatrane synthesis via transesterification is a straightforward process involving the reaction of two primary components, often with the aid of a catalyst to drive the reaction to completion.

References

- 1. Silatranes: a review on their synthesis, structure, reactivity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silatranes: a review on their synthesis, structure, reactivity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Solubility of Ethoxysilatrane in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethoxysilatrane in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility profiles, the underlying physicochemical principles, and detailed experimental protocols for determining solubility. This information is crucial for researchers and professionals working with this compound in various applications, including as a precursor for materials science, a component in pharmaceutical formulations, and a reagent in organic synthesis.

Core Concepts: Understanding Silatrane Solubility

Silatranes are a class of tricyclic organosilicon compounds characterized by a silicon atom coordinated to three oxygen atoms and one nitrogen atom in a cage-like structure. This unique structure, featuring a transannular dative bond between the nitrogen and silicon atoms, imparts specific physicochemical properties that influence their solubility.

The solubility of this compound, like any compound, is governed by the principle of "like dissolves like." This means that its solubility will be highest in solvents with similar polarity. The ethoxy group (-OCH2CH3) attached to the silicon atom adds a degree of lipophilicity, while the polar Si-O and N-C bonds within the silatrane cage contribute to its polar nature. Consequently, this compound is expected to exhibit a broad solubility profile, being soluble in a range of polar and moderately nonpolar solvents. Many silatrane derivatives are known to be water-soluble, and this is an important consideration in their handling and application.

Qualitative Solubility Profile of this compound

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The hydroxyl group of alcohols can engage in hydrogen bonding with the oxygen and nitrogen atoms of the silatrane cage, and the alkyl chain interacts favorably with the ethoxy group. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity of these solvents is compatible with the polar nature of this compound. Some silatrane-containing polymers are known to be soluble in THF[1]. |

| Ketones | Acetone, Methyl ethyl ketone | Soluble | The polar carbonyl group of ketones interacts well with the polar functionalities of this compound. Certain silatrane derivatives have been noted as soluble in acetone[1]. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds and are expected to solubilize this compound due to their ability to engage in dipole-dipole interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble | The ethoxy group provides some compatibility with these nonpolar solvents, but the polar silatrane cage may limit high solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Partially Soluble to Insoluble | These are nonpolar solvents, and while some silatrane derivatives show partial solubility in hexane[2], strong solvation of the polar silatrane core is unlikely. |

| Water | Soluble | Many silatrane derivatives exhibit good water solubility[3]. The polar nature of the silatrane cage allows for favorable interactions with water molecules. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended.

Gravimetric Method

This is a classic and reliable method for determining the solubility of a solid in a solvent.

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

This compound

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Evaporating dish

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

After equilibration, allow the solution to stand undisturbed at the same temperature for any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. It is advisable to filter the solution using a syringe filter compatible with the solvent.

-

Transfer the clear, saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, rotary evaporator, or oven at a temperature below the decomposition point of this compound).

-

Once the solvent is completely removed, cool the evaporating dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

Calculation: Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of solution taken in mL) * 100

UV-Visible Spectrophotometric Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance and comparing it to a calibration curve prepared from solutions of known concentrations.

Apparatus and Materials:

-

This compound

-

Selected organic solvent (must be UV transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

Part 1: Preparation of Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or be corrected for any blank absorbance).

Part 2: Determination of Solubility

-

Prepare a saturated solution of this compound in the same solvent and at the desired temperature as described in the gravimetric method (steps 1-5).

-

Carefully dilute a known volume of the clear, filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Using the calibration curve, determine the concentration of this compound in the diluted solution.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

Calculation: Solubility (mol/L) = Concentration of diluted solution (from curve) × Dilution factor

Visualizations

References

Spectroscopic Data Analysis of Ethoxysilatrane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of ethoxysilatrane, a molecule of significant interest in coordination chemistry and materials science. The unique transannular bond between the silicon and nitrogen atoms in silatranes gives rise to distinct spectroscopic signatures. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols and visual representations of the analytical workflow and key molecular interactions.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are compiled from literature data on this compound and closely related silatrane compounds.

Table 1: ¹H NMR Spectroscopic Data (Expected Values)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~3.7 - 3.8 | Triplet | O-CH₂ (Silatrane Cage) |

| ~2.8 - 2.9 | Triplet | N-CH₂ (Silatrane Cage) |

| ~3.8 - 3.9 | Quartet | O-CH₂ (Ethoxy Group) |

| ~1.2 - 1.3 | Triplet | CH₃ (Ethoxy Group) |

Table 2: ¹³C NMR Spectroscopic Data (Expected Values)

| Chemical Shift (δ, ppm) | Assignment |

| ~57 - 58 | O-CH₂ (Silatrane Cage) |

| ~51 - 52 | N-CH₂ (Silatrane Cage) |

| ~58 - 59 | O-CH₂ (Ethoxy Group) |

| ~18 - 19 | CH₃ (Ethoxy Group) |

Table 3: ²⁹Si NMR Spectroscopic Data (Expected Value)

| Chemical Shift (δ, ppm) | Assignment |

| ~ -99.9 | Si (Silatrane Cage)[1] |

Table 4: IR Spectroscopy Data (Expected Absorption Bands)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850 - 3000 | Strong | C-H stretching |

| 1450 - 1480 | Medium | CH₂ bending |

| 1080 - 1120 | Strong | Si-O-C stretching |

| 750 - 800 | Strong | Si-O stretching |

| 560 - 590 | Medium | Si←N coordination bond |

Table 5: Mass Spectrometry Data (Expected Fragmentation)

| m/z | Ion | Description |

| 219 | [M]⁺ | Molecular Ion |

| 174 | [M - OCH₂CH₃]⁺ | Base Peak, loss of the ethoxy group[1] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) equipped with a multinuclear probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

Referencing: The residual solvent peak is used as an internal standard (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

-

Referencing: The solvent peak is used as an internal standard (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

²⁹Si NMR Acquisition:

-

Pulse Program: Inverse-gated proton-decoupled single-pulse sequence to suppress the Nuclear Overhauser Effect (NOE) for quantitative measurements.

-

Number of Scans: 2048 or more, depending on the concentration, due to the low sensitivity and low natural abundance of ²⁹Si.

-

Relaxation Delay: 10-30 seconds (long relaxation times are common for ²⁹Si).

-

Spectral Width: A range appropriate for silatranes, e.g., -80 to -120 ppm.

-

Temperature: 298 K.

-

Referencing: Tetramethylsilane (TMS) at δ 0 ppm is used as an external or internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a Universal Attenuated Total Reflectance (UATR) accessory.

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the diamond crystal of the UATR accessory.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

-

Data Presentation: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, capable of electrospray ionization (ESI) or fast atom bombardment (FAB).

Sample Preparation (for ESI):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

Data Acquisition (ESI):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: m/z 50-500.

-

Collision Energy (for MS/MS): If fragmentation analysis is required, a collision energy of 10-30 eV can be applied to the precursor ion.

Visualizations

The following diagrams illustrate the experimental workflow and a key molecular process.

References

Early Research on Ethoxysilatrane: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Core Compound: Ethoxysilatrane

This compound, also known by the name "Migugen," is an organosilicon compound belonging to the class of silatranes. Early research, pioneered by the school of Soviet chemist M.G. Voronkov in the 1960s, unveiled a spectrum of biological activities for this molecule, challenging the then-prevailing notion of the biological inertness of silicon compounds. This technical guide synthesizes the foundational research on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological interactions.

Quantitative Data Summary

Early toxicological and pharmacological studies established the following quantitative parameters for 1-ethoxysilatrane.

| Parameter | Species | Route of Administration | Value | Toxic Effects Observed | Reference |

| LD50 | Mouse | Oral | 2800 mg/kg | Somnolence, tremor, convulsions | [1] |

| LD50 | Mouse | Intraperitoneal | 2300 mg/kg | Somnolence, tremor, convulsions | [1] |

Experimental Protocols

Synthesis of 1-Ethoxysilatrane (General Early Method)

Reactants:

-

Triethanolamine

-

Tetraethoxysilane (or ethyltriethoxysilane)

Procedure:

-

Triethanolamine and tetraethoxysilane are mixed, often in equimolar amounts.

-

The mixture is heated, which initiates the transesterification reaction, leading to the formation of 1-ethoxysilatrane and ethanol as a byproduct.

-

The ethanol is continuously removed from the reaction mixture, typically by distillation, to drive the equilibrium towards the product.

-

After the reaction is complete, the crude product is purified. Early methods likely involved vacuum distillation or recrystallization to obtain pure 1-ethoxysilatrane.

In Vivo Administration for Biological Studies (Rat Model)

A common methodology for evaluating the biological effects of 1-ethoxysilatrane in early research involved intraperitoneal administration to rats.

Procedure:

-

1-ethoxysilatrane is dissolved in a suitable vehicle for injection (the specific vehicle would be determined by the experimental design, but saline or other biocompatible solvents are likely).

-

Male Wistar rats are administered the 1-ethoxysilatrane solution via intraperitoneal injection.

-

Dosage and administration schedules vary depending on the study's objectives. For instance, in studies investigating its hypocholesterolemic effects, daily injections over a period of several weeks were employed.

-

Control groups receive injections of the vehicle only.

-

Following the administration period, various biochemical and physiological parameters are assessed. For example, in the study of its effect on cholesterol, liver microsomes were isolated to measure the activity of HMG-CoA reductase.

Biological Activity and Mechanism of Action

Early investigations revealed that 1-ethoxysilatrane possesses a range of biological activities. It was noted for its ability to accelerate the healing of wounds and burns and to inhibit the development of atherosclerosis.[2]

One of the more detailed early investigations into its mechanism of action focused on its hypocholesterolemic effects. It was found that 1-ethoxysilatrane administration to rats led to a progressive decrease in the activity of hepatic microsomal 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3] This inhibition of HMG-CoA reductase activity was identified as the primary mechanism for the observed reduction in cholesterol levels.[3] The addition of this compound directly to microsomal preparations did not inhibit the enzyme, suggesting an indirect mechanism of action in vivo.[3]

Visualizations

References

Theoretical and Computational Explorations of Silatranes: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silatranes, a unique class of tricyclic organosilicon compounds, have garnered significant attention in various scientific disciplines, including medicinal chemistry, materials science, and catalysis. Their distinctive structure, characterized by a transannular dative bond between the silicon and nitrogen atoms (Si←N), imparts them with unusual physicochemical properties and a wide spectrum of biological activities.[1][2] These activities, ranging from antitumor and antimicrobial to wound-healing and plant growth stimulation, make silatranes promising candidates for drug development and other biomedical applications.[2][3]

This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to study silatranes. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the computational tools and experimental protocols used to investigate the structure, bonding, reactivity, and biological potential of these fascinating molecules.

Data Presentation: Structural and Electronic Properties of Silatranes

Computational chemistry plays a pivotal role in elucidating the intricate structural and electronic features of silatranes. Techniques such as Density Functional Theory (DFT) and ab initio methods are routinely used to calculate molecular geometries, bond characteristics, and electronic properties.[4][5] This data is crucial for understanding the structure-activity relationships that govern the biological effects of silatrane derivatives.

Table 1: Selected Bond Lengths of Silatrane Derivatives (Å)

| Compound | Si-N Bond Length (Å) | Si-O Bond Length (Å) | Reference |

| 1-Fluorosilatrane (Gas Phase, Exp.) | 2.324 | - | [6] |

| 1-Fluorosilatrane (Gas Phase, DFT) | ~2.32 | - | [6] |

| 1-Fluorosilatrane (Gas Phase, MP2) | 2.287 | - | [6] |

| 1-Iodomethyl-3-methylsilatrane | 2.130(3) | 1.665(3) | [7] |

| 1-Iodomethyl-3,7,10-trimethylsilatrane | 2.163(3) | 1.647(3) | [7] |

| N-[2-chloro-2-(silatranyl)ethyl]-4-nitro-benzenesulfonamide | 2.08 - 2.14 | - | [4] |

| Silatranyl Cation (Calculated) | ~1.87 | - | [6] |

Table 2: Selected Bond Angles of Silatrane Derivatives (°)

| Compound | N-Si-O Angle (°) | O-Si-O Angle (°) | Reference |

| Silatrane (Gas Electron Diffraction) | 78.8(21) | 116.3(13) | |

| 1-Iodomethyl-3-methylsilatrane | - | - | [7] |

| 1-Iodomethyl-3,7,10-trimethylsilatrane | - | - | [7] |

Table 3: Calculated Electronic Properties of Silatranes

| Property | Value | Method | Reference |

| N∙∙∙Si Bond Energy (Gas Phase) | 12–19 kcal/mol | QTAIM | [4] |

| N-Si Bond Energy (Polar Medium) | 23–28 kcal/mol | QTAIM | [4] |

| n2(O)→σ(C-N) Stabilization Energy | 23.51 kcal/mol | NBO | |

| n1(N)→π(C-O) Stabilization Energy | 47.65 kcal/mol | NBO |

Experimental and Computational Protocols

A combination of experimental and computational techniques is essential for a thorough investigation of silatranes. This section outlines the detailed methodologies for key experiments and computational simulations.

Experimental Protocol: Synthesis and Characterization of Silatranes

The synthesis of silatranes is typically achieved through the transesterification of a corresponding trialkoxysilane with triethanolamine.[2] A general procedure for the synthesis of 3-aminopropylsilatrane and its derivatives is as follows:

1. Synthesis of 3-Aminopropylsilatrane:

-

Reagents: 3-Aminopropyltriethoxysilane, triethanolamine, methanol.

-

Procedure: A mixture of 3-aminopropyltriethoxysilane (1 mmol) and triethanolamine (1 mmol) in methanol (10 mL) is stirred at 50 °C for 2-4 hours under an inert atmosphere. The solvent is then removed under reduced pressure. The resulting residue is washed multiple times with ether and dried to yield the product.[8]

2. Synthesis of Silatrane Derivatives (aza-Michael addition):

-

Reagents: 3-Aminopropylsilatrane, acrylate derivatives (e.g., acrylonitrile, methyl acrylate), methanol.

-

Procedure: A mixture of 3-aminopropylsilatrane (1 mmol) and the corresponding acrylate (1 or 2 mmol) in methanol (10 mL) is stirred at 50 °C for 2-4 hours. The solvent is removed under reduced pressure, and the residue is washed with ether and dried.[4][8]

3. Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR spectra are recorded to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectra are used to identify characteristic functional groups and the Si←N dative bond.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass and confirm the elemental composition.

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure, including precise bond lengths and angles.[4]

Computational Protocol: DFT Calculations on Silatranes

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of silatranes. A typical workflow for performing DFT calculations is as follows:

1. Molecular Structure Input:

-

The initial 3D coordinates of the silatrane molecule are generated using a molecular builder or from existing crystallographic data.

2. Geometry Optimization:

-

The molecular geometry is optimized to find the lowest energy conformation.

-

Software: Gaussian, ORCA, etc.

-

Method: A hybrid DFT functional such as B3LYP or PBE0 is commonly used.

-

Basis Set: A basis set like 6-311++G(d,p) or a correlation-consistent basis set (e.g., cc-pVTZ) is chosen to provide a good balance between accuracy and computational cost.

3. Frequency Calculation:

-

Vibrational frequencies are calculated at the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic properties.

4. Electronic Property Calculation:

-

Natural Bond Orbital (NBO) Analysis: To investigate donor-acceptor interactions, charge distribution, and the nature of the Si←N bond.

-

Quantum Theory of Atoms in Molecules (QTAIM) Analysis: To characterize the topology of the electron density and quantify the strength and nature of chemical bonds.

Computational Protocol: Molecular Docking of Silatrane Derivatives

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. This is particularly relevant for understanding the mechanism of action of biologically active silatranes.

1. Preparation of the Receptor (Protein):

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or predicted using homology modeling.

-

Water molecules and co-crystallized ligands are typically removed.

-

Hydrogen atoms are added, and charges are assigned to the protein atoms.

2. Preparation of the Ligand (Silatrane):

-

The 3D structure of the silatrane derivative is generated and optimized using a computational chemistry program.

-

Partial charges are assigned to the ligand atoms.

3. Docking Simulation:

-

Software: AutoDock Vina, Glide, etc.

-

Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Docking Algorithm: The software's algorithm explores different conformations and orientations of the ligand within the grid box and scores them based on a scoring function that estimates the binding affinity.

4. Analysis of Results:

-

The predicted binding poses and their corresponding binding affinities are analyzed to identify the most favorable interactions between the silatrane and the protein.

Mandatory Visualizations

Diagram 1: General Structure of a Silatrane

Caption: General chemical structure of a silatrane molecule.

Diagram 2: Workflow for Computational Analysis of Silatranes

Caption: A typical workflow for the computational study of silatranes.

Diagram 3: Putative Signaling Pathway for Antitumor Activity of Silatranes

Caption: A putative signaling pathway for the antitumor effects of silatranes.

Conclusion

The unique structural and electronic properties of silatranes, largely governed by the transannular Si←N dative bond, are central to their diverse biological activities. Theoretical and computational studies are indispensable tools for unraveling the complexities of these molecules. By providing detailed insights into their structure, bonding, and interactions with biological targets, these methods are accelerating the design and development of novel silatrane-based therapeutics and other advanced materials. This guide serves as a foundational resource for researchers embarking on the computational and experimental investigation of this promising class of organosilicon compounds.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3.2. Polymer Syntheses [bio-protocol.org]

- 8. mdpi.com [mdpi.com]

In-depth Technical Guide: The Hydrolytic Stability of the Silatrane Cage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of the silatrane cage, a unique structural motif of significant interest in medicinal chemistry, materials science, and drug delivery. Silatranes, with their characteristic transannular nitrogen-silicon (N→Si) coordinate bond, exhibit distinct chemical properties compared to their acyclic analogues, the alkoxysilanes. A thorough understanding of their stability in aqueous environments is paramount for the rational design and application of silatrane-containing molecules.

Introduction to Silatranes and their Significance

Silatranes are tricyclic compounds featuring a pentacoordinate silicon atom. This structural arrangement imparts a number of desirable properties, including enhanced biological activity and, notably, increased resistance to hydrolysis.[1] This stability is a critical factor in the development of silatrane-based pharmaceuticals and functional materials, as it governs their shelf-life, in vivo fate, and performance. In drug development, for instance, controlling the rate of hydrolysis is essential for designing prodrugs that release an active substance at a specific physiological site.

Factors Influencing the Hydrolytic Stability of the Silatrane Cage

The hydrolytic stability of the silatrane cage is not absolute and is influenced by a confluence of factors. A nuanced understanding of these factors is crucial for tuning the stability of silatrane derivatives for specific applications.

The Role of the Transannular N→Si Bond

The defining feature of the silatrane cage is the dative bond between the apical nitrogen and the silicon atom. This intramolecular coordination shields the silicon center from nucleophilic attack by water, thereby significantly slowing down the rate of hydrolysis compared to analogous trialkoxysilanes.[2] The strength of this N→Si bond, and consequently the hydrolytic stability, is influenced by the electronic properties of the substituent attached to the silicon atom.

Effect of pH

The pH of the aqueous medium is a critical determinant of silatrane stability. The hydrolysis of silatranes is subject to both specific acid and specific base catalysis.[3]

-